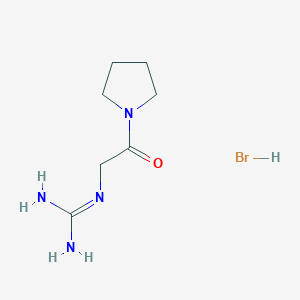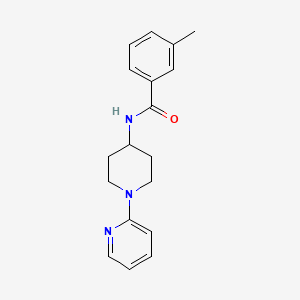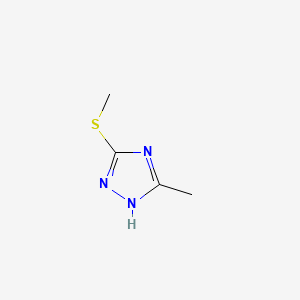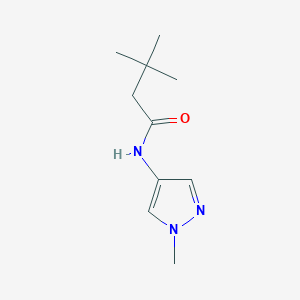
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide, also known as PEPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory.
Mechanism of Action
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide acts as a selective agonist for the AMPA subtype of glutamate receptors. It binds to the receptor and causes the channel to open, allowing for the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that lead to changes in synaptic strength and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which can lead to increased synaptic strength. In addition, this compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction.
Advantages and Limitations for Lab Experiments
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is a potent and selective agonist for the AMPA subtype of glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity, learning, and memory. However, it is important to note that this compound is not selective for a specific subunit of the AMPA receptor, which can complicate data interpretation. In addition, the effects of this compound can vary depending on the experimental conditions, such as the concentration and duration of exposure.
Future Directions
There are many future directions for research on 2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide. One area of interest is the development of more selective agonists for specific subunits of the AMPA receptor. This could help to clarify the role of specific subunits in synaptic plasticity and other physiological processes. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as drug addiction and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on synaptic plasticity and learning and memory.
Synthesis Methods
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide can be synthesized using a multi-step synthetic route. The first step involves the reaction of pyrrolidine with ethyl chloroacetate to form ethyl 2-pyrrolidineacetate. This intermediate is then reacted with guanidine hydrochloride to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine. The hydrobromide salt of this compound can be obtained by reacting 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine with hydrobromic acid.
Scientific Research Applications
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been shown to enhance spatial learning and memory in rodents. In addition, this compound has been used to study the role of AMPA receptors in drug addiction, depression, and other neurological disorders.
properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.BrH/c8-7(9)10-5-6(12)11-3-1-2-4-11;/h1-5H2,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSICKBSOGRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN=C(N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)


![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)



![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)